1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Description

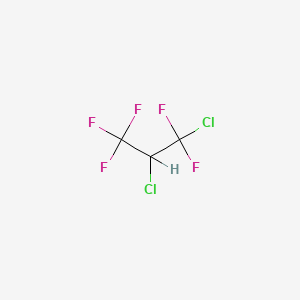

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS No: 431-86-7). Due to the limited availability of specific experimental data for this compound, this document combines reported information with data from isomeric and structurally related compounds to offer a thorough profile. It includes summaries of its physical and chemical characteristics, reactivity, and safety information. Standardized experimental protocols for determining key physical properties are also detailed to guide researchers in further characterization.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃HCl₂F₅.[1][2] As a member of the hydrochlorofluorocarbon (HCFC) family, its properties are of interest in various industrial and research applications. This guide aims to consolidate the available data on its chemical and physical properties to support its safe handling, application, and further study.

Chemical and Physical Properties

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 431-86-7 | [2] |

| Molecular Formula | C₃HCl₂F₅ | [1][2] |

| Molecular Weight | 202.94 g/mol | [1][2] |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Cl)Cl | [1] |

| InChI | InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | [1] |

| InChIKey | XAHBEACGJQDUPF-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties (Experimental and Estimated)

| Property | Value | Notes | Source |

| Physical Description | Colorless, odorless liquid | Experimental | [1] |

| Boiling Point | ~51.1 °C | Estimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane | [3] |

| Melting Point | ~-94 °C | Estimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane | [3] |

| Density | ~1.55 g/mL at 25 °C | Estimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane | [3] |

| Vapor Pressure | ~240 mmHg at 25 °C | Estimated, based on isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane | [3] |

| Solubility in Water | Slightly soluble | Experimental | [1] |

| Flammability | Nonflammable | Experimental | [1] |

Chemical Reactivity and Stability

This compound is generally chemically inert under normal conditions.[1] However, it can react violently with strong reducing agents, such as very active metals.[1] It may also undergo oxidation when exposed to strong oxidizing agents, particularly at extreme temperatures.[1]

Diagram: Reactivity Profile

Caption: Reactivity of this compound.

Experimental Protocols

Determination of Boiling Point (Distillation Method)

The boiling point can be determined by simple distillation.[4]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a sample of the compound (approximately 5-10 mL) into the distilling flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 2 and 3 (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the experimental temperature.

Determination of Vapor Pressure (Static Method)

The static method is suitable for measuring the vapor pressure of volatile liquids.

Apparatus:

-

A vacuum-tight sample cell connected to a pressure transducer

-

A temperature-controlled bath

-

A vacuum pump

Procedure:

-

A small amount of the sample is introduced into the sample cell.

-

The cell is cooled to a low temperature to reduce the vapor pressure of the sample, and the system is evacuated to remove any air.

-

The cell is then isolated from the vacuum pump and allowed to warm to the desired temperature in the temperature-controlled bath.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.

-

This process can be repeated at different temperatures to obtain a vapor pressure curve.

Safety and Handling

Table 3: Hazard Information

| Hazard Type | Description |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |

| Environmental Hazards | Harms public health and the environment by destroying ozone in the upper atmosphere. |

| Fire Hazard | Nonflammable. |

| Reactivity Hazard | Normally stable, but can react violently with strong reducing agents. |

Diagram: Hazard Summary

References

In-Depth Technical Guide: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS Number 431-86-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da), a hydrochlorofluorocarbon with the CAS number 431-86-7. This document details its chemical and physical properties, synthesis, applications, safety, and environmental impact, with a focus on providing researchers and professionals in scientific fields with essential technical information.

Chemical Identity and Physical Properties

This compound is a halogenated organic compound.[1] It is a colorless liquid or gas at room temperature with a faint ethereal odor.[1] This compound is nonflammable.[1]

Synonyms:

-

HCFC-225da

-

2,3-Dichloro-1,1,1,3,3-pentafluoropropane

-

1,1,1,3,3-Pentafluoro-2,3-dichloropropane

-

Propane, 1,2-dichloro-1,1,3,3,3-pentafluoro-[1]

The following table summarizes the key physical and chemical properties of this compound and its isomers. Data for the specific CAS number 431-86-7 is limited; therefore, data for its common isomers, HCFC-225ca and HCFC-225cb, are included for comparison and estimation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃HCl₂F₅ | [1] |

| Molecular Weight | 202.94 g/mol | |

| Boiling Point | Data not available for 431-86-7. Isomer HCFC-225ca: 51.1 °C; Isomer HCFC-225cb: 56 °C | |

| Melting Point | Data not available for 431-86-7. Isomer HCFC-225ca: -94 °C; Isomer HCFC-225cb: -97 °C | |

| Density | Data not available for 431-86-7. Isomer HCFC-225ca: 1.55 g/mL at 25 °C | |

| Vapor Pressure | Data not available for 431-86-7. Isomer HCFC-225ca: 240 mmHg at 25 °C | |

| Water Solubility | Slightly soluble | |

| Appearance | Colorless gas or liquid | [1] |

Spectroscopic Data

Synthesis and Manufacturing

The industrial production of dichloropentafluoropropane often results in a mixture of isomers. A common method involves the reaction of tetrafluoroethylene with dichlorofluoromethane. Subsequently, isomerization processes can be employed to enrich a specific isomer.

Experimental Protocol: Isomerization of HCFC-225aa to HCFC-225ca

The following is a summary of an industrial process for the isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca).

-

Raw Material: A mixture of dichloropentafluoropropane (HCFC-225) isomers, including HCFC-225aa.

-

Catalyst: Metal oxide catalyst.

-

Reaction Phase: Gas phase.

-

Temperature: At most 290 °C.

-

Procedure: The raw material, composed of a mixture of HCFC-225 isomers, is subjected to an isomerization reaction in the gas phase in the presence of a metal oxide catalyst. The reaction is carried out at a temperature not exceeding 290°C to facilitate the conversion of HCFC-225aa to HCFC-225ca.

This process is crucial for producing specific isomers like HCFC-225ca, which may be a useful starting material for the synthesis of other fluorinated compounds.

Applications

This compound and its isomers have been utilized in various industrial applications, primarily as replacements for chlorofluorocarbons (CFCs) which have higher ozone depletion potentials.

-

Refrigerant: Used in cooling systems.[2]

-

Cleaning Agent: Employed as a solvent for precision cleaning, particularly in the electronics and aerospace industries, as a replacement for CFC-113.

-

Blowing Agent: Used in the production of foam insulation.

-

Solvent: Utilized in various industrial processes due to its solvency properties.

Safety and Hazards

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard | Description | GHS Pictogram | Signal Word | Hazard Statements |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. | GHS07 | Warning | H302+H312+H332, H315, H319, H335 |

| Environmental Hazard | Harms public health and the environment by destroying ozone in the upper atmosphere. | GHS09 | Warning | H420 |

Reactivity Profile: This compound is chemically inert in many situations but can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents, especially under extreme temperatures.[1]

Handling and Storage:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Store in a dry, cool, well-ventilated area in a tightly closed container.

Environmental Fate

As a hydrochlorofluorocarbon (HCFC), this compound has an impact on the environment, specifically concerning ozone depletion and global warming potential.

-

Ozone Depletion: HCFCs have a lower ozone depletion potential (ODP) than CFCs because the presence of hydrogen atoms makes them susceptible to degradation in the troposphere by hydroxyl radicals. This reduces the amount of chlorine that reaches the stratosphere to participate in ozone-destroying reactions.

-

Atmospheric Degradation: In the troposphere, the primary degradation pathway for HCFCs is through reaction with hydroxyl radicals (•OH). This reaction initiates the breakdown of the molecule, and the released chlorine can form compounds that are removed from the atmosphere through precipitation. A smaller fraction of HCFC molecules can be transported to the stratosphere, where they are broken down by photolysis, releasing chlorine atoms that can catalytically destroy ozone.

-

Global Warming Potential: While having a lower ODP than CFCs, HCFCs are still potent greenhouse gases with a significant global warming potential (GWP).

References

HCFC-225da physical properties and safety data

An In-depth Technical Guide to the Physical Properties and Safety of HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)

Introduction

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca, is a hydrochlorofluorocarbon identified by the CAS Registry Number 422-56-0.[1][2][3][4] With a molecular formula of C3HCl2F5 and a molecular weight of approximately 202.94 g/mol , it was historically used as a cleaning agent and solvent, often as a replacement for CFC-113.[3][4][5][6][7] HCFC-225ca is one of two primary isomers of HCFC-225, the other being HCFC-225cb; commercial products were often a mixture of these isomers.[8] Due to its chemical composition, HCFC-225ca is classified as a Class II ozone-depleting substance (ODS) and has been subject to a global phase-out under the Montreal Protocol.[7][9][10][11] This guide provides a comprehensive overview of its physical properties, environmental impact, safety data, and the experimental protocols used to determine its toxicity.

Section 1: Physical and Chemical Properties

HCFC-225ca is a colorless and odorless liquid under standard conditions.[3][5][12] It is nonflammable and generally chemically inert, though it can react under specific conditions.[5][12][13]

| Property | Value | Reference(s) |

| Molecular Formula | C3HCl2F5 | [2][4][14] |

| Molecular Weight | 202.94 g/mol | [1][5][6] |

| Appearance | Colorless, odorless liquid | [3][5][12] |

| Melting Point | -94.0 °C | [1][2][15] |

| Boiling Point | 51.0 - 53.3 °C at 760 mmHg | [1][2][15] |

| Density | 1.55 g/cm³ at 25 °C | [1][2][16] |

| Vapor Pressure | 240 mmHg at 25 °C | [3][5] |

| Water Solubility | Slightly soluble | [12][13] |

| Octanol/Water Partition Coefficient (logP) | 2.988 | [6] |

| Refractive Index | 1.3248 | [1][2] |

Section 2: Environmental Properties

The presence of chlorine in the HCFC-225ca molecule makes it an ozone-depleting substance.[17][18] While its potential is significantly lower than that of CFCs, its impact is sufficient to warrant regulation.[7][19] Its release into the atmosphere contributes to the degradation of stratospheric ozone.[11]

| Property | Value | Reference(s) |

| Ozone Depletion Potential (ODP) | 0.025 | [10] |

| Global Warming Potential (GWP, 100-year) | 122 | [10] |

| Atmospheric Lifetime | 1.9 years | [10] |

Section 3: Safety and Toxicology Data

Summary of Toxicological Data

Acute toxicity studies indicate that HCFC-225ca has very low toxicity via inhalation, oral, and dermal routes.[20][21] It is not found to be mutagenic or teratogenic in standardized tests.[8][20][21]

| Toxicological Endpoint | Species | Value | Reference(s) |

| Acute Inhalation Toxicity (LC50, 4-hr) | Rat | 37,300 ppm | [3][8][22] |

| Acute Oral Toxicity (LD50) | Rat | > 5,000 mg/kg | [21][22] |

| Acute Dermal Toxicity (LD50) | Rat | > 2,000 mg/kg | [21][22] |

| Ames Mutagenicity Assay | N/A | Not mutagenic | [8] |

| Chromosomal Aberration Assay | N/A | Not clastogenic | [8] |

| Teratogenicity | N/A | Not teratogenic | [20][21] |

Health Hazards

-

Inhalation: High concentrations of vapor can displace oxygen, leading to dizziness, headaches, nausea, loss of consciousness, and potentially death from asphyxiation.[20][21] Overexposure may also result in central nervous system (CNS) depression and cardiac arrhythmia.[20][21] Narcotic-like effects were observed in animal studies during exposure but resolved quickly after exposure ceased.[8]

-

Skin Contact: Prolonged or repeated contact can cause skin irritation, redness, pain, and dermatitis due to the defatting and drying of the skin.[20][21]

-

Eye Contact: The liquid and its vapors can cause eye irritation, redness, and conjunctivitis.[20][21]

-

Ingestion: Swallowing small amounts is unlikely to cause harmful effects, but ingestion of large quantities may lead to abdominal pain, nausea, and vomiting.[20]

-

Chronic Effects: Subchronic inhalation studies in animals have shown that repeated exposure can lead to liver effects, including enlargement and the induction of peroxisomes.[20][21] HCFC-225ca was observed to be more potent in causing these liver effects than its isomer, HCFC-225cb.[20][21]

Reactivity and Stability

HCFC-225ca is chemically stable under normal conditions.[16] However, it can react violently with strong reducing agents, such as active metals.[5][12][13] When exposed to high temperatures or flames, it may decompose to form toxic and corrosive products, including hydrochloric and hydrofluoric acids and potentially carbonyl halides.[20]

Section 4: Experimental Protocols

The toxicological data presented in this guide are derived from standardized laboratory studies. While the specific, detailed protocols from the original research are proprietary, they generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (LC50) Study

The 4-hour LC50 value of 37,300 ppm for HCFC-225ca was determined in rats.[3][8] A representative methodology for this type of study, based on OECD Test Guideline 403, is as follows:

-

Objective: To determine the median concentration (LC50) of a substance that causes mortality in 50% of a test animal population during a 4-hour exposure period.

-

Animal Model: Young adult Sprague-Dawley rats are typically used, with an equal number of males and females.

-

Exposure: Animals are placed in whole-body exposure chambers. The test substance is introduced as a vapor at several predetermined concentrations. A control group is exposed to filtered air only.

-

Duration: The exposure period is a continuous 4 hours.

-

Observations: Animals are monitored for clinical signs of toxicity during and after exposure. Following exposure, they are observed for a period of 14 days for any signs of delayed toxicity or mortality.

-

Endpoint: The number of mortalities at each concentration level is recorded, and the LC50 value is calculated using appropriate statistical methods.

Subchronic Inhalation Study

The effects of repeated exposure to HCFC-225ca were evaluated in a 4-week (28-day) inhalation study in rats.[8] The study design involved exposing male and female rats to HCFC-225ca concentrations of 0, 50, 500, or 5000 ppm for 6 hours per day, 5 days per week.[8]

-

Objective: To evaluate the adverse effects of repeated, daily inhalation of a substance over a 28-day period.

-

Animal Model: Rats are typically used as the test species.

-

Exposure Protocol: Animals are subjected to whole-body inhalation of the test substance for 6 hours/day, 5 days/week for 4 weeks. A control group is exposed to air only.

-

In-life Monitoring: Throughout the study, animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

-

Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed.

-

Endpoint Analysis: Organs are weighed, and tissues are examined microscopically (histopathology) to identify any treatment-related changes. In the case of HCFC-225ca, key findings included increased liver weight and microscopic evidence of hepatocyte hypertrophy.[8]

Section 5: Visualization

The following diagram illustrates the logical relationship between the chemical properties of HCFC-225ca, its environmental and health impacts, and the resulting regulatory actions.

Caption: Logical workflow from HCFC-225ca's properties to its environmental impact and regulatory phase-out.

References

- 1. Buy HCFC 225 | 135151-96-1 [smolecule.com]

- 2. CAS#:422-56-0 | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | Chemsrc [chemsrc.com]

- 3. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 422-56-0 CAS MSDS (3,3-Dichloro-1,1,1,2,2-pentafluoropropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- (CAS 422-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. epa.gov [epa.gov]

- 8. Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. techspray.com [techspray.com]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fexa.io [fexa.io]

- 18. The Real Impact of Refrigerants on Environment: Facts & Solutions [parkerandsons.com]

- 19. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. farnell.com [farnell.com]

- 21. farnell.com [farnell.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a halogenated hydrocarbon with the chemical formula C₃HCl₂F₅. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and general methodologies for its synthesis and characterization. It is intended to serve as a technical resource for professionals in research and development.

Molecular Structure and Chemical Identity

This compound is a derivative of propane where five hydrogen atoms have been substituted by fluorine atoms and two by chlorine atoms, at positions 1 and 2.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 431-86-7[1] |

| Molecular Formula | C₃HCl₂F₅[1] |

| Molecular Weight | 202.94 g/mol [1] |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Cl)Cl |

| InChI | InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H |

| InChIKey | XAHBEACGJQDUPF-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless and odorless liquid that is nonflammable.[2] It is generally chemically inert but may react violently with strong reducing agents, such as active metals, and can be oxidized by strong oxidizing agents at extreme temperatures.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 50 °C | [3] |

| Density | 1.56 g/cm³ | [3] |

| Refractive Index | 1.3208 | [3] |

| Melting Point | Not available | |

| Vapor Pressure | Not available |

Experimental Protocols

Synthesis: A Plausible Approach

Hypothetical Protocol for Synthesis:

-

Precursor Selection: Start with a suitable polychlorinated propane, for example, 1,1,2,2,3,3-hexachloropropane.

-

Fluorinating Agent: Utilize a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

-

Reaction Setup: The reaction would be conducted in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

The flask is charged with the fluorinating agent and catalyst.

-

The polychlorinated propane is added dropwise from the dropping funnel to the stirred mixture.

-

The reaction mixture is heated to initiate and sustain the halogen exchange reaction. The temperature should be carefully controlled.

-

The reaction is refluxed for a period to ensure maximum conversion.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The crude product is carefully quenched with water and extracted with a suitable organic solvent.

-

The organic layer is washed with a dilute acid solution, followed by a bicarbonate solution, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure.

-

The final product is purified by fractional distillation.

-

Spectroscopic Characterization

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and ¹⁹F nuclei detection is used.

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shift and coupling of the single proton in the molecule.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the three carbon atoms.

-

¹⁹F NMR: A ¹⁹F NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the five fluorine atoms.[4] Due to the presence of different fluorine environments (-CF₂- and -CF₃), distinct signals are expected.

General Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Characteristic absorption bands for C-H, C-Cl, and C-F bonds are expected.

General Protocol for Mass Spectrometry (MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Biological Activity and Toxicology

There is no specific toxicological data available for this compound. However, studies on other halogenated propanes can provide some general insights into their potential biological effects.

Some trihalogenated propanes, such as 1,2,3-tribromopropane and 1,2-dibromo-3-chloropropane, have been shown to be mutagenic in Salmonella typhimurium strains, particularly after metabolic activation.[5] The mutagenic potential of halogenated propanes appears to be influenced by the type and position of the halogen atoms.[3] For instance, dihalogenated propanes are generally less mutagenic than their trihalogenated counterparts.[3][6] It is important to note that these findings are for related compounds and may not be directly applicable to this compound. Any handling and application of this compound should be conducted with appropriate safety precautions until specific toxicological data becomes available.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. This compound | C3HCl2F5 | CID 61115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning. | CoLab [colab.ws]

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-225cb, is a fluorinated hydrocarbon that has seen use as a cleaning solvent and refrigerant. Understanding its solubility in a range of organic solvents is critical for its application in various chemical processes, including synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures. Due to a scarcity of publicly available quantitative data, this guide emphasizes qualitative solubility and provides a framework for obtaining precise measurements.

Introduction

This compound (HCFC-225cb) is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅. It is a non-flammable, colorless liquid with a faint ethereal odor. As a member of the dichloropentafluoropropane family, it has been utilized as a replacement for chlorofluorocarbons (CFCs) in certain applications. Its utility in the pharmaceutical and chemical industries is often dependent on its ability to dissolve various organic compounds, making its own solubility profile in common organic solvents a key parameter for process development and optimization.

This document serves as a technical resource for professionals requiring an understanding of the solubility of this compound. It consolidates available information and provides detailed methodologies for generating further solubility data.

Solubility Data

Exhaustive searches of scientific literature and chemical databases have revealed a significant lack of quantitative solubility data for this compound in common organic solvents. The majority of available information is qualitative and derived from safety data sheets (SDS) and environmental fate studies.

Qualitative Solubility Summary

Based on its chemical structure—a short-chain alkane with a high degree of halogenation—and available qualitative descriptors, a general solubility profile can be inferred. The presence of both chlorine and fluorine atoms imparts a degree of polarity to the molecule, though it is generally considered to be a non-polar to weakly polar solvent. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | The presence of polar C-Cl and C-F bonds may allow for some interaction with polar protic solvents. However, the overall non-polar character of the hydrocarbon backbone limits extensive miscibility. Water solubility is known to be very low. |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | Moderate to High | The dipole-dipole interactions between HCFC-225cb and polar aprotic solvents are expected to be more favorable than with protic solvents, leading to better solubility. |

| Non-Polar (e.g., Hexane, Toluene) | High | As a halogenated hydrocarbon, HCFC-225cb is expected to be highly soluble in non-polar and weakly polar organic solvents due to favorable van der Waals forces. |

Note: This table represents predicted solubility based on chemical principles and qualitative data. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology based on the isothermal shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, hexane, toluene) of analytical grade or higher.

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

-

Vortex mixer

-

Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of this compound is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation and solute loss.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 12 hours to allow for complete phase separation of the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

-

Sample Dilution:

-

Determine the mass of the filtered aliquot by weighing the volumetric flask.

-

Dilute the sample to the mark with the same solvent and re-weigh to determine the total mass of the solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the diluted sample using a gas chromatograph (GC) equipped with a suitable detector (FID or MS).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Data Processing and Solubility Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100g of solvent, molality, or mole fraction.

-

Signaling Pathways and Logical Relationships

The determination of solubility is a direct physical measurement and does not involve biological signaling pathways. However, the logical relationship between key experimental parameters and the final result can be visualized.

Conclusion

An In-depth Technical Guide to 1,2-Dichloro-1,1,3,3,3-pentafluoropropane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, including its synonyms, chemical and physical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Synonyms and Chemical Identifiers

This compound is a hydrochlorofluorocarbon (HCFC) that exists as a component of the HCFC-225 solvent blend. It is crucial to distinguish between the different isomers of dichloropentafluoropropane, as their properties can vary. The primary synonyms and identifiers for the isomeric mixture and its components are detailed below.

Commonly encountered synonyms for the isomeric mixture include Asahiklin AK-225.[1] The two main isomers are:

-

HCFC-225ca : 3,3-Dichloro-1,1,1,2,2-pentafluoropropane[2]

-

HCFC-225cb : 1,3-Dichloro-1,1,2,2,3-pentafluoropropane[3]

The compound addressed in this guide, this compound, is also known as HCFC-225da .[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its common isomers for comparative analysis.

| Property | This compound (HCFC-225da) | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) |

| CAS Number | 431-86-7[1] | 422-56-0[2] | 507-55-1 |

| Molecular Formula | C₃HCl₂F₅[1] | C₃HCl₂F₅[2] | C₃HCl₂F₅[3] |

| Molecular Weight | 202.94 g/mol | 202.94 g/mol | 202.94 g/mol |

| Appearance | Colorless, odorless liquid[1][4] | Colorless, odorless liquid | Volatile liquid[3] |

| Boiling Point | Not available | 51.1 °C | 53.9 °C |

| Density | Not available | 1.55 g/mL at 25 °C | Not available |

| Vapor Pressure | Not available | 240 mmHg at 25 °C | 286 mmHg at 25 °C[3] |

| Solubility in Water | Slightly soluble[1] | Slightly soluble | Not available |

Experimental Protocols

This section provides detailed methodologies for two key experimental procedures relevant to the application and safety assessment of dichloropentafluoropropane isomers: a cleaning validation protocol and an acute inhalation toxicity study.

Experimental Protocol 1: Cleaning Validation for Solvent Residue

Objective: To provide a framework for validating the cleaning process to ensure that residues of this compound (used as a cleaning solvent) are removed to a predetermined acceptable level from manufacturing equipment surfaces.

Methodology:

-

Visual Inspection:

-

After the cleaning process, visually inspect all surfaces of the equipment for any visible residues.

-

Document the absence of any particulate matter or oils.

-

-

Sampling:

-

Swab Sampling:

-

Define and document the critical, hard-to-clean areas of the equipment.

-

Using a swab of a specified material, wipe a defined surface area (e.g., 10 cm x 10 cm).

-

Extract the residue from the swab into a known volume of a suitable solvent.

-

-

Rinse Sampling:

-

For enclosed systems, rinse a defined surface area with a known volume of a suitable solvent.

-

Collect the rinse sample for analysis.

-

-

-

Analytical Method:

-

Utilize a validated analytical method with sufficient sensitivity and specificity to detect trace levels of this compound. Gas Chromatography with Mass Spectrometry (GC-MS) is a suitable technique.

-

The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and limit of quantitation (LOQ).

-

-

Acceptance Criteria:

-

Visual: No visible residue.

-

Chemical: The amount of residual solvent should not exceed a pre-established limit, often calculated based on the toxicity of the solvent and the batch size of the subsequent product. A common, though not universally applicable, limit is no more than 10 ppm of the solvent in the next product.

-

Experimental Protocol 2: Acute Inhalation Toxicity Study (Adapted from OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of this compound in rodents. This protocol is a summary of the key steps outlined in the OECD 403 guideline.[1][4][5][6]

Methodology:

-

Test Animals:

-

Use a suitable rodent species (e.g., rats), typically young adults.

-

House the animals in appropriate conditions with a proper acclimatization period before the study.

-

-

Exposure:

-

Expose the animals to the test substance via whole-body or nose-only inhalation for a fixed period, typically 4 hours.[6]

-

Include a control group exposed to filtered air under the same conditions.

-

Use a range of concentrations to determine the median lethal concentration (LC50).

-

-

Observation Period:

-

Pathology:

-

At the end of the observation period, conduct a gross necropsy on all surviving animals.

-

Perform histopathological examination of the respiratory tract and other target organs as necessary.

-

-

Data Analysis:

-

Analyze the mortality data to determine the LC50 value with confidence intervals.

-

Summarize all clinical and pathological findings.

-

Visualizations

Diagram 1: Logical Workflow for Cleaning Validation

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | C3HCl2F5 | CID 62310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

An In-depth Technical Guide to the Isomers of Dichloropentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of dichloropentafluoropropane (C₃HCl₂F₅). The document details their physical and chemical properties, synthesis methodologies, and analytical protocols, presenting a valuable resource for professionals in research, science, and drug development.

Introduction to Dichloropentafluoropropane Isomers

Dichloropentafluoropropane is a hydrochlorofluorocarbon (HCFC) that exists as multiple structural isomers. These compounds have been utilized primarily as cleaning agents and solvents, particularly as replacements for chlorofluorocarbons (CFCs) that are being phased out due to their ozone-depleting properties.[1][2] The arrangement of the chlorine and fluorine atoms on the three-carbon propane backbone gives rise to several isomers, each with distinct physical, chemical, and toxicological characteristics. The most commercially significant isomers are 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[3]

Structural Isomers of Dichloropentafluoropropane

There are nine potential structural isomers of dichloropentafluoropropane. The structural differences between these isomers are illustrated in the diagrams below, generated using the DOT language.

Figure 1: Structure of 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225aa).

Figure 2: Structure of 1,1-dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc).

Figure 3: Structure of 1,1-dichloro-1,2,3,3,3-pentafluoropropane (HCFC-225eb).

Figure 4: Structure of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da).

Figure 5: Structure of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).

Figure 6: Structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

References

An In-depth Technical Guide to the Ozone Depletion Potential of HCFC-225da

This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of the hydrochlorofluorocarbon HCFC-225da. Designed for researchers, scientists, and drug development professionals, this document delves into the atmospheric chemistry, quantitative data, and methodologies used to determine the environmental impact of this compound.

Quantitative Data Summary

The following table summarizes the key environmental metrics for HCFC-225da and its isomer, HCFC-225ca, with the benchmark ozone-depleting substance, CFC-11, provided for comparison. This data is crucial for understanding the relative impact of these compounds on the Earth's ozone layer and climate.

| Compound | Chemical Formula | CAS Number | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (years) |

| HCFC-225da | CClF₂CHClCF₃ | 431-86-7 | 0.071 | 525 | 16.3 |

| HCFC-225ca | CHCl₂CF₂CF₃ | 422-56-0 | 0.025 | 127 | 1.9 |

| CFC-11 | CCl₃F | 75-69-4 | 1.0 (by definition) | 4750 | 45 |

Note: HCFC-225 is often found as a commercial mixture, AK-225, which is a blend of HCFC-225ca and HCFC-225cb.

Atmospheric Chemistry and Ozone Depletion Mechanism

Hydrochlorofluorocarbons (HCFCs) are less damaging to the ozone layer than chlorofluorocarbons (CFCs) because the presence of hydrogen atoms in their structure makes them susceptible to degradation in the lower atmosphere (troposphere) by hydroxyl (OH) radicals. This reduces the amount of chlorine that can reach the stratosphere, where the ozone layer is located. However, a fraction of HCFC molecules do reach the stratosphere, where they contribute to ozone depletion.

The primary mechanism for the ozone-depleting activity of HCFC-225da involves two key stages:

-

Photodissociation: In the stratosphere, intense ultraviolet (UV) radiation breaks the carbon-chlorine bonds in the HCFC-225da molecule, releasing a chlorine atom (Cl).

-

Catalytic Ozone Destruction: The released chlorine atom then acts as a catalyst in a cycle that repeatedly destroys ozone molecules (O₃). A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.

The following diagram illustrates the catalytic cycle of ozone depletion initiated by a chlorine atom from a substance like HCFC-225da.

Unveiling the Climate Impact: A Technical Guide to the Global Warming Potential of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global warming potential (GWP) of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-225ca. This compound, with the chemical formula CHCl2CF2CF3, has been utilized in various industrial applications, and understanding its environmental impact is crucial for responsible chemical management and the development of sustainable alternatives. This document delves into the quantitative data on its GWP, the experimental methodologies for its determination, and the underlying atmospheric science.

Global Warming Potential: A Quantitative Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2)[1][2][3]. It is a critical metric for comparing the climate impacts of different gases and is influenced by the gas's radiative efficiency and atmospheric lifetime[4][5]. The Intergovernmental Panel on Climate Change (IPCC) provides standardized GWP values that are widely used for regulatory and scientific purposes[6][7].

The GWP of a substance is not a single value but is dependent on the timeframe considered, typically 20, 100, or 500 years. Shorter timeframes give more weight to gases with shorter atmospheric lifetimes, while longer timeframes emphasize the impact of gases that persist in the atmosphere.

Below is a summary of the key quantitative data for this compound (HCFC-225ca):

| Parameter | Value | Source(s) |

| Chemical Formula | CHCl2CF2CF3 | [6] |

| CAS Number | 422-56-0 | [8] |

| Atmospheric Lifetime | 1.9 years | [4] |

| Radiative Efficiency | 0.20 W m⁻² ppb⁻¹ | [4] |

| Global Warming Potential (GWP) | ||

| 20-year Horizon | 429 | [4] |

| 100-year Horizon | 122 | [1][4][6][8] |

| 500-year Horizon | 37 | [4] |

Experimental Determination of Global Warming Potential

Key Experimental Stages:

-

Infrared Spectroscopy for Radiative Efficiency: The first step is to measure the compound's ability to absorb infrared radiation. This is done using techniques like Fourier Transform Infrared (FTIR) spectroscopy[10][11]. The substance is introduced into a gas cell, and its absorption spectrum is recorded across the infrared range. The integrated absorption cross-section is then used to calculate the radiative efficiency, which quantifies how effectively the molecule traps heat[10][11].

-

Atmospheric Lifetime Studies: The atmospheric lifetime of a compound is a measure of how long it persists in the atmosphere before being broken down by chemical reactions. For HCFCs like this compound, the primary removal mechanism is reaction with hydroxyl (OH) radicals in the troposphere[9]. The rate of this reaction is determined in laboratory experiments, often using techniques like laser photolysis-laser induced fluorescence or relative rate methods[9]. These kinetic data are then used in atmospheric models to calculate the overall atmospheric lifetime[12][13].

-

GWP Calculation: The Global Warming Potential is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and normalizing it to the radiative forcing of a pulse emission of the same mass of CO2 over the same period[3][14]. This calculation combines the experimentally determined radiative efficiency and atmospheric lifetime.

The following diagram illustrates the general workflow for the experimental determination of the Global Warming Potential of a halogenated compound.

Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is primarily removed through reactions with hydroxyl (OH) radicals in the troposphere. This initial reaction leads to a cascade of further reactions, ultimately breaking down the molecule into smaller, less harmful compounds. While the specific degradation products for this molecule are not detailed in the provided search results, the general degradation pathways for HCFCs involve the formation of hydrofluoric acid (HF), hydrochloric acid (HCl), and various carbon-containing compounds which are eventually removed from the atmosphere through deposition and rainout.

The following diagram provides a simplified, conceptual representation of the atmospheric degradation process.

References

- 1. industriaeformazione.it [industriaeformazione.it]

- 2. static.tecnichenuove.it [static.tecnichenuove.it]

- 3. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ghgprotocol.org [ghgprotocol.org]

- 7. ghgprotocol.org [ghgprotocol.org]

- 8. Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane) | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]

- 9. Trends of Studies on Controlled Halogenated Gases under International Conventions during 1999–2018 Using Bibliometric Analysis: A Global Perspective | MDPI [mdpi.com]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. egusphere.copernicus.org [egusphere.copernicus.org]

- 12. ACP - Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model [acp.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. fluorocarbons.org [fluorocarbons.org]

Thermal decomposition products of HCFC-225da

An In-depth Technical Guide on the Thermal Decomposition Products of HCFC-225da

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental studies on the thermal decomposition of the specific isomer HCFC-225da (CF₃CF₂CHCl₂) are not extensively available in the public domain. This guide is therefore based on the known thermal decomposition behavior of its isomers (HCFC-225ca and HCFC-225cb), other hydrochlorofluorocarbons (HCFCs), and the fundamental principles of halogenated hydrocarbon pyrolysis. The information herein provides a scientifically grounded projection of the expected decomposition products and pathways for HCFC-225da.

Introduction

Hydrochlorofluorocarbon-225da (HCFC-225da), one of the isomers of dichloropentafluoropropane, has been utilized in various industrial applications, including as a cleaning solvent. As with other HCFCs, its environmental fate and potential hazards upon degradation are of significant concern. Thermal decomposition is a critical degradation pathway, particularly in scenarios involving high temperatures, such as industrial accidents or waste incineration. The decomposition of HCFCs can lead to the formation of toxic and corrosive byproducts. A thorough understanding of these products and the mechanisms of their formation is essential for risk assessment, the development of safe handling and disposal protocols, and for professionals in fields where such compounds might be encountered.

Anticipated Thermal Decomposition Products

The thermal decomposition of HCFC-225da is expected to yield a mixture of inorganic acids and smaller halogenated organic compounds. The exact composition of the product mixture is highly dependent on the temperature, the presence of oxygen, and the materials of the reaction vessel.

Based on studies of similar compounds, the primary decomposition products are likely to include:

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

-

Hydrogen Chloride (HCl): A corrosive and toxic gas.

-

Carbonyl Halides: Including phosgene (COCl₂) and carbonyl fluoride (COF₂), which are highly toxic.

-

Smaller Halogenated Hydrocarbons: Fragmentation of the parent molecule can lead to a variety of smaller chlorinated and fluorinated alkanes and alkenes.

The following table summarizes the anticipated thermal decomposition products of HCFC-225da.

| Product Category | Potential Compounds | Physical State at STP | Primary Hazards |

| Inorganic Acids | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl) | Gas | Corrosive, Toxic |

| Carbonyl Halides | Phosgene (COCl₂), Carbonyl Fluoride (COF₂) | Gas | Highly Toxic |

| Halogenated Methanes | Dichlorodifluoromethane (CFC-12), Chlorodifluoromethane (HCFC-22) | Gas | Ozone Depleting, Greenhouse Gas |

| Halogenated Ethanes | Various isomers of dichlorotetrafluoroethane, chloropentafluoroethane | Gas | Toxic, Environmental Pollutants |

| Unsaturated Compounds | Tetrafluoroethylene, Dichloro- and Chloro-fluoroethylenes | Gas | Reactive, Toxic |

Experimental Protocols for Decomposition Analysis

A definitive analysis of the thermal decomposition products of HCFC-225da would necessitate a controlled experimental study. The most common and effective methodology for such an investigation is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) .

Experimental Methodology

-

Pyrolysis: A precise amount of HCFC-225da is introduced into a pyrolysis unit. The pyrolysis is typically conducted in an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation reactions. The temperature of the pyrolysis chamber is systematically varied (e.g., from 300°C to 900°C) to study the decomposition profile as a function of temperature.

-

Gas Chromatography (GC): The gaseous products from the pyrolysis chamber are immediately transferred to a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and affinities for the column's stationary phase.

-

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for the positive identification of the compound.

-

Quantitative Analysis: To determine the yield of each product, the instrument is calibrated with certified standards of the anticipated decomposition products. This allows for the quantification of the product distribution at different decomposition temperatures.

The following diagram illustrates a typical experimental workflow for the analysis of HCFC-225da thermal decomposition products.

Caption: A schematic of the experimental workflow for Py-GC/MS analysis.

Plausible Decomposition Pathways

The thermal decomposition of HCFC-225da is expected to proceed via a free-radical chain reaction. The initiation of this process is the homolytic cleavage of the weakest chemical bond in the molecule. In the case of dichloropentafluoropropanes, the C-Cl bond is significantly weaker than the C-F, C-C, and C-H bonds, and will therefore be the first to break.

Initiation: The reaction is initiated by the input of thermal energy, leading to the cleavage of a carbon-chlorine bond: CF₃CF₂CHCl₂ → CF₃CF₂CHCl• + Cl•

Propagation: The generated chlorine radical is highly reactive and can abstract a hydrogen atom from another HCFC-225da molecule, propagating the chain reaction: Cl• + CF₃CF₂CHCl₂ → HCl + CF₃CF₂CCl₂•

The resulting organic radicals are unstable and can undergo further reactions, such as β-scission, to form more stable molecules and other radicals: CF₃CF₂CCl₂• → CF₃CF₂=CCl₂ + •F (example of a possible fragmentation)

Termination: The chain reaction is terminated when two radical species combine: Cl• + Cl• → Cl₂ CF₃CF₂CHCl• + Cl• → CF₃CF₂CHCl₂ (recombination)

The following diagram illustrates a generalized signaling pathway for the decomposition process.

Caption: A conceptual diagram of the free-radical decomposition pathway.

An In-depth Technical Guide to the Reactivity of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane with Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon, exhibits notable reactivity with certain metals, particularly strong reducing agents. This reactivity is primarily centered around the cleavage of its carbon-chlorine bonds, leading to a variety of potential products through dehalogenation, reductive coupling, and elimination pathways. Understanding these reactions is crucial for applications in organic synthesis, environmental remediation, and material compatibility assessments. This technical guide provides a comprehensive overview of the known and anticipated reactivity of this compound with key metals, including zinc, magnesium, aluminum, and iron. It consolidates available data, outlines detailed experimental protocols derived from analogous reactions, and presents logical frameworks for predicting reaction outcomes.

Introduction

This compound is a fluorinated organic compound that has seen use in various industrial applications. Its chemical structure, featuring two chlorine atoms on adjacent carbons, renders it susceptible to reactions with reducing metals. These reactions can be harnessed for synthetic purposes, such as the formation of new carbon-carbon bonds or the introduction of unsaturation. Conversely, unintended reactions with metallic surfaces can lead to the degradation of both the compound and the material, a critical consideration in its handling and storage. This guide aims to provide a detailed technical resource on the reactivity of this specific molecule with metals, drawing upon direct studies where available and established principles of organometallic chemistry and reductive dehalogenation of similar compounds.

General Reactivity Profile

The reactivity of this compound with metals is generally characterized by the reductive cleavage of the C-Cl bonds. The C-F bonds are significantly stronger and less prone to cleavage under these conditions. The reaction outcomes are highly dependent on the nature of the metal, the reaction conditions (temperature, solvent, additives), and the stoichiometry of the reactants. In general, the compound can react violently with strong reducing agents such as very active and active metals, especially under extreme temperatures.[1][2]

Key Reaction Pathways:

-

Reductive Dechlorination: Stepwise replacement of chlorine atoms with hydrogen (from a proton source in the reaction medium) or other substituents.

-

Reductive Coupling (Dehalogenative Dimerization): The joining of two molecules of the starting material to form a new carbon-carbon bond, often facilitated by metals like zinc or copper.

-

Elimination: The removal of both chlorine atoms to form an alkene.

Reactivity with Specific Metals: Data and Experimental Protocols

While specific quantitative data for the reaction of this compound with all metals is not extensively documented in publicly available literature, we can infer and construct experimental protocols based on well-established reactions of similar polychlorinated alkanes.

Zinc (Zn)

Zinc is a commonly used metal for the reductive dehalogenation and coupling of organic halides. It is expected to react with this compound to yield a mixture of elimination and coupling products.

Anticipated Reactions:

-

Reductive Elimination: Formation of 1,1,3,3,3-pentafluoropropene.

-

Reductive Coupling: Formation of 1,1,1,2,3,4,4,4-octafluoro-2,3-dichlorobutane.

Table 1: Anticipated Reaction Parameters with Zinc

| Parameter | Value/Condition |

| Metal Form | Dust, powder (activated) |

| Solvent | Aprotic polar solvents (e.g., DMF, THF, Acetonitrile), Alcohols (e.g., Ethanol, Methanol) |

| Temperature | Room temperature to reflux |

| Activation | Washing with dilute HCl, treatment with I2 or TMSCl |

| Key Products | 1,1,3,3,3-pentafluoropropene, Dimerized products |

Experimental Protocol (Analogous to Reductive Dehalogenation of Vicinal Dihalides):

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add zinc dust (2-3 equivalents relative to the dichloropentafluoropropane). Wash the zinc dust with dilute HCl, followed by deionized water, methanol, and diethyl ether, then dry under vacuum.[3]

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the desired anhydrous solvent to the activated zinc dust.

-

Reactant Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the zinc suspension.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by GC-MS.

-

Workup: Upon completion, cool the reaction mixture, filter off the excess zinc, and quench the filtrate with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Magnesium (Mg)

Magnesium is a highly reactive metal commonly used in the formation of Grignard reagents. Its reaction with vicinal dihalides like this compound is likely to favor elimination to form the corresponding alkene. A recent study has shown that a specific dimagnesium reagent can defluorinate HFCs, suggesting the possibility of C-F bond activation under certain conditions, though this is less likely with elemental magnesium.[4]

Anticipated Reaction:

-

Elimination: Predominant formation of 1,1,3,3,3-pentafluoropropene.

Table 2: Anticipated Reaction Parameters with Magnesium

| Parameter | Value/Condition |

| Metal Form | Turnings, powder |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) |

| Temperature | Room temperature to reflux |

| Activation | Iodine crystal, 1,2-dibromoethane |

| Key Product | 1,1,3,3,3-pentafluoropropene |

Experimental Protocol (Analogous to Grignard-mediated Elimination):

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.5-2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates.

-

Reaction Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium. The reaction may need gentle heating to initiate.

-

Reactant Addition: Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining solution of the dichloropentafluoropropane dropwise to maintain a steady reaction rate.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitored by GC-MS).

-

Workup and Analysis: Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and analyze the product distribution.

Aluminum (Al)

Aluminum is another active metal that can induce reductive dehalogenation. Its reactivity can be enhanced by amalgamation with mercury or by using aluminum foil or powder.

Anticipated Reactions:

-

Reductive Dechlorination and/or Elimination.

Table 3: Anticipated Reaction Parameters with Aluminum

| Parameter | Value/Condition |

| Metal Form | Powder, foil, amalgam |

| Solvent | Ethereal or alcoholic solvents |

| Temperature | Room temperature to reflux |

| Activation | Amalgamation with HgCl2 |

| Key Products | Pentafluoropropene, partially dechlorinated products |

Experimental Protocol (Conceptual):

-

Aluminum Activation (Amalgamation): Cut aluminum foil into small pieces and immerse them in a dilute aqueous solution of HgCl2 for a few minutes. Decant the solution and wash the amalgamated aluminum with water, ethanol, and then ether.

-

Reaction: In a suitable reaction vessel, suspend the activated aluminum in a solvent such as THF or ethanol. Add the this compound and stir the mixture.

-

Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, filter the reaction mixture and process the filtrate as described in the previous protocols.

Iron (Fe)

Zero-valent iron (ZVI) is widely studied for the remediation of chlorinated organic compounds in the environment. It typically acts as a mild reducing agent, leading to sequential reductive dechlorination. The reaction is often slower compared to more reactive metals like zinc or magnesium.

Anticipated Reaction:

-

Stepwise Reductive Dechlorination: Formation of 1-chloro-1,1,3,3,3-pentafluoropropane and subsequently 1,1,3,3,3-pentafluoropropane.

Table 4: Anticipated Reaction Parameters with Iron

| Parameter | Value/Condition |

| Metal Form | Powder (micro or nano scale) |

| Solvent | Water, Methanol/Water mixtures |

| Temperature | Room temperature to moderate heating |

| pH | Neutral to slightly acidic |

| Key Products | Monochloro- and non-chlorinated pentafluoropropanes |

Experimental Protocol (Analogous to ZVI Dechlorination):

-

Iron Pre-treatment: Wash commercially available iron powder with dilute acid to remove surface oxides, followed by rinsing with deionized water and the reaction solvent.

-

Reaction Setup: In a sealed vial or reactor, prepare a slurry of the pre-treated iron powder in the chosen solvent (e.g., anoxic water).

-

Reaction Initiation: Spike the slurry with a stock solution of this compound to achieve the desired initial concentration.

-

Incubation: Agitate the mixture at a constant temperature in an anaerobic environment.

-

Sampling and Analysis: Periodically withdraw samples from the reactor, extract with a suitable solvent (e.g., hexane), and analyze the concentrations of the parent compound and its degradation products using GC-MS.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reaction Pathways

The choice of metal and reaction conditions dictates the predominant reaction pathway. The following diagram illustrates the logical relationship between the reactants and potential products.

Caption: Logical flow of potential reactions.

General Experimental Workflow

The experimental investigation of these reactions typically follows a standardized workflow from preparation to analysis.

Caption: Standardized experimental procedure.

Conclusion